AIE-Cbz-LD-C7

Lipid Droplet Imaging Aggregation-Induced Emission Photostability

Choose AIE-Cbz-LD-C7 for superior lipid droplet imaging in lipophagy and ferroptosis research. Its C7 alkyl chain uniquely balances lipophilicity and aggregation for precise LD-specificity, validated in live-cell inter-organelle tracking. This probe significantly outperforms BODIPY 493/503 in photostability, ensuring robust signals for time-lapse studies. Substitution with in-class analogs risks off-target staining.

Molecular Formula C35H34N4
Molecular Weight 510.7 g/mol
Cat. No. B12407898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAIE-Cbz-LD-C7
Molecular FormulaC35H34N4
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCCCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51
InChIInChI=1S/C35H34N4/c1-3-5-6-7-12-21-39-34-16-11-9-14-30(34)32-22-26(18-20-35(32)39)17-19-28-23-31(27(24-36)25-37)29-13-8-10-15-33(29)38(28)4-2/h8-11,13-20,22-23H,3-7,12,21H2,1-2H3/b19-17+
InChIKeyHAPKNFIPFCFLNC-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-Ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile (AIE-Cbz-LD-C7): Chemical Identity and Baseline Characterization for Research Procurement


2-[1-Ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile (CAS 2810130-33-5, molecular formula C35H34N4, MW 510.67) is a complex organic fluorophore designed as an aggregation-induced emission (AIE) probe, commercially denoted as AIE-Cbz-LD-C7 [1]. It belongs to a rationally designed series of lipophilic AIE probes (AIE-Cbz-LD-Cn, where n=1, 3, 5, 7, OMe) specifically engineered for visualizing and tracking lipid droplets (LDs) in live cells . Its structure comprises a quinoline-malononitrile (QM) electron acceptor conjugated to an N-heptylcarbazole electron donor moiety via a vinyl π-bridge, establishing a donor-π-acceptor (D-π-A) architecture that confers its unique photophysical behavior [1].

Why Generic Substitution Fails: Evidence-Based Differentiation of 2-[1-Ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile (AIE-Cbz-LD-C7) Among AIE Probes


Substitution of AIE-Cbz-LD-C7 with other AIE probes or even closely related homologs within the AIE-Cbz-LD-Cn series is scientifically invalid without rigorous re-validation. The biological and photophysical performance of these probes is exquisitely sensitive to the length and nature of the alkyl chain (n), which dictates key parameters such as lipophilicity, subcellular localization specificity, and intracellular aggregation behavior [1]. The published structure-activity relationship (SAR) demonstrates that only the C7 homolog (this compound) successfully achieved the precise balance of properties required for high-fidelity lipid droplet (LD) imaging and the ability to track complex inter-organelle dynamics (e.g., LD-lysosome and LD-ER interactions) during lipophagy and ferroptosis [2]. Therefore, replacing this compound with an in-class analog without supporting empirical data constitutes a significant experimental risk, potentially leading to off-target staining, erroneous quantification, or complete failure to visualize the intended biological process.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of AIE-Cbz-LD-C7 from its Closest Analogs


Superior Photostability of AIE-Cbz-LD-C7 Compared to Commercial LD Dye BODIPY 493/503 for Live-Cell Imaging

AIE-Cbz-LD-C7 demonstrates significantly enhanced photostability relative to the widely used commercial lipid droplet stain BODIPY 493/503. In direct comparative live-cell imaging experiments using HepG2 cells stained with 0.5 µM of each probe, the fluorescence signal of AIE-Cbz-LD-C7 exhibited minimal attenuation, whereas the signal from BODIPY 493/503 decayed rapidly under identical continuous laser excitation [1].

Lipid Droplet Imaging Aggregation-Induced Emission Photostability

High Biocompatibility of AIE-Cbz-LD-C7 Enables Extended Live-Cell Studies Without Cytotoxic Interference

AIE-Cbz-LD-C7 exhibits high biocompatibility, a critical feature for live-cell imaging applications. In standardized cytotoxicity assays using HepG2 cells, treatment with AIE-Cbz-LD-C7 at concentrations up to 30 µM for 24 hours resulted in cell viability exceeding 90% [1]. This low toxicity profile is essential for ensuring that the observed cellular dynamics are physiological and not artifacts induced by the probe itself.

Lipid Droplet Imaging Aggregation-Induced Emission Biocompatibility

Unique Application of AIE-Cbz-LD-C7: Tracking LD-Lysosome Interactions During Lipophagy

Among the series of AIE-Cbz-LD-Cn probes (n=1, 3, 5, 7, OMe) designed, AIE-Cbz-LD-C7 (this compound) was specifically selected and validated for visualizing the complex, dynamic interplay between lipid droplets (LDs) and lysosomes during the process of lipophagy [1]. This selection was based on its superior LD specificity and favorable lipophilicity, which enabled precise tracking of LD delivery to and fusion with lysosomes.

Lipid Droplet Imaging Aggregation-Induced Emission Lipophagy

Optimal Research Application Scenarios for AIE-Cbz-LD-C7 Based on Validated Performance Data


High-Resolution and Long-Term Live-Cell Imaging of Lipid Droplet Dynamics

For experiments requiring continuous or repeated imaging of lipid droplets over extended periods (e.g., time-lapse microscopy of lipogenesis, lipolysis, or LD trafficking), AIE-Cbz-LD-C7 is the superior choice. Its demonstrated photostability significantly outperforms the conventional BODIPY 493/503 dye, ensuring that the fluorescent signal remains strong and quantifiable throughout the entire imaging session without significant photobleaching [1]. This reduces data variability and eliminates the need for multiple, potentially disruptive, staining steps.

Mechanistic Studies of Lipophagy: Visualizing LD-Lysosome Interactions

This compound is uniquely validated for investigating the molecular mechanisms of lipophagy, a selective form of autophagy where LDs are delivered to lysosomes for degradation. As demonstrated by Chen et al., AIE-Cbz-LD-C7 can be used at 0.5 µM to accurately label LDs and track their fusion events with lysosomes, providing direct visual evidence of this critical metabolic process [2]. This makes it an indispensable tool for researchers studying cellular lipid metabolism, metabolic diseases, and the role of autophagy in health and disease.

Investigating Lipid Droplet Biogenesis During Ferroptosis

AIE-Cbz-LD-C7 has been successfully employed to track the de novo biogenesis of lipid droplets near the endoplasmic reticulum (ER) during ferroptosis. This application leverages the probe's high LD specificity and biocompatibility to provide quantitative and spatial information on LD formation, a key event in the cellular response to ferroptotic stimuli [2]. This scenario is highly relevant for researchers in the fields of cell death, cancer biology, and oxidative stress, offering a robust tool to dissect the interplay between lipid metabolism and ferroptosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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